Ajmalicine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Raubasine hydrochloride, also known as Ajmalicine, primarily targets the α1-adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure. Raubasine hydrochloride acts as an antagonist, blocking the receptor’s activity .
Mode of Action
Raubasine hydrochloride interacts with its target, the α1-adrenergic receptor, by binding to it and preventing its activation . This action inhibits the receptor’s normal function, leading to a decrease in blood pressure . It’s worth noting that Raubasine hydrochloride has preferential actions over α2-adrenergic receptors, underlying its hypotensive rather than hypertensive effects .
Biochemical Pathways
The biosynthesis of Raubasine hydrochloride involves two moieties: the terpenoid moiety and the indole moiety . The terpenoid moiety is synthesized by the MEP pathway, starting with pyruvate and D-glyceraldehyde-3-phosphate . The indole moiety is produced by the indole pathway, where tryptophan decarboxylase catalyzes the formation of tryptamine from tryptophan . These pathways lead to the formation of strictosidine, the common precursor for all terpenoid indole alkaloids, including Raubasine hydrochloride .
Pharmacokinetics
It’s known that the compound is sparingly soluble in water or dilute hcl , which may affect its absorption and distribution in the body.
Result of Action
The primary result of Raubasine hydrochloride’s action is a reduction in blood pressure . By blocking the α1-adrenergic receptor, it inhibits vasoconstriction, leading to a decrease in blood pressure . This makes it an effective antihypertensive agent .
Action Environment
The action of Raubasine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound and thus its bioavailability . .
Biochemical Analysis
Biochemical Properties
Raubasine hydrochloride is structurally related to yohimbine, rauwolscine, and other yohimban derivatives . It acts as an α1-adrenergic receptor antagonist with preferential actions over α2-adrenergic receptors, underlying its hypotensive rather than hypertensive effects . Additionally, it is a very strong inhibitor of the CYP2D6 liver enzyme, which is responsible for the breakdown of many drugs .
Cellular Effects
Raubasine hydrochloride, by acting as an α1-adrenergic receptor antagonist, can influence cell function by modulating cell signaling pathways related to these receptors
Molecular Mechanism
The molecular mechanism of Raubasine hydrochloride involves its interaction with α1-adrenergic receptors. By acting as an antagonist, it prevents the activation of these receptors, thereby exerting its hypotensive effects . It also inhibits the CYP2D6 liver enzyme, affecting the metabolism of many drugs .
Temporal Effects in Laboratory Settings
A study in rats showed that administration of Raubasine hydrochloride at doses of 0, 5, 10, 20, and 40 mg/kg bw/day for 24 weeks did not produce any effect on body weight, haematology, and histopathology
Metabolic Pathways
Raubasine hydrochloride is involved in the metabolic pathway that starts with pyruvate and D-glyceraldehyde-3-phosphate, leading to the synthesis of secologanin
Preparation Methods
Synthetic Routes and Reaction Conditions: Ajmalicine hydrochloride can be synthesized through the biosynthesis pathway involving the terpenoid and indole moieties . The terpenoid moiety is synthesized via the MEP pathway, starting with pyruvate and D-glyceraldehyde-3-phosphate. The indole moiety is synthesized from tryptophan through the action of tryptophan decarboxylase, forming tryptamine. These intermediates are then combined to form strictosidine, which is further converted to ajmalicine under the catalysis of strictosidine glucosidase .
Industrial Production Methods: In industrial settings, this compound is often produced using plant cell cultures of Catharanthus roseus. The use of cyclodextrins and methyl jasmonate, along with UV exposure, has been shown to enhance the production of ajmalicine in these cultures .
Chemical Reactions Analysis
Types of Reactions: Ajmalicine hydrochloride undergoes various chemical reactions, including:
Oxidation: Ajmalicine can be oxidized to form ajmaline, another indole alkaloid with antiarrhythmic properties.
Substitution: Ajmalicine can undergo substitution reactions, particularly at the indole nitrogen, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Ajmaline
Reduction: Reduced ajmalicine derivatives
Substitution: Various ajmalicine derivatives with modified pharmacological properties.
Scientific Research Applications
Ajmalicine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Ajmalicine hydrochloride is structurally related to several other indole alkaloids, including:
Rauwolscine: Similar to ajmalicine, rauwolscine is an α1-adrenergic receptor antagonist but has different pharmacokinetic properties.
This compound is unique in its strong inhibition of the CYP2D6 enzyme, which is not a characteristic shared by the other compounds .
Properties
IUPAC Name |
methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3.ClH/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3;1H/t12-,15-,16+,19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPZOTNKHMBWPD-QAWKRFFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301349028 | |
Record name | Raubasine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301349028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4373-34-6 | |
Record name | Ajmalicine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4373-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Raubasine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Raubasine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301349028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (19α)-16,17-didehydro-19-methyloxayohimban-16-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.248 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAUBASINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0V9KZN41X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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